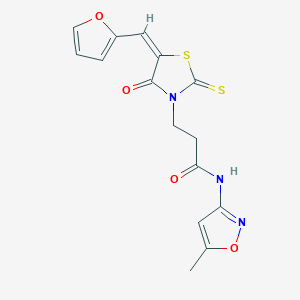
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazolidinone core with a furan moiety and an isoxazole side chain, which are known to enhance biological activity. The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives, including the target compound, exhibit significant anticancer properties . The compound has been tested against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation.
- Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects with IC50 values ranging from 0.42 µM to 1.39 µM across different cancer cell lines such as leukemia and ovarian cancer . The most sensitive cell lines were found to have IC50 values as low as 0.42 µM, indicating strong antiproliferative activity.
- Mechanisms of Action : The anticancer effects are attributed to the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis . Notably, compounds structurally related to the target compound have shown increased ROS levels in treated cells compared to controls.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , which have been explored through various assays:
- Bacterial Inhibition : Studies indicate that derivatives of thiazolidinones show significant antibacterial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.015 µg/mL .
- Mechanism of Action : The antimicrobial action is believed to involve inhibition of bacterial DNA gyrase and other kinases, disrupting essential cellular processes .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazolidinone derivatives:
| Structural Feature | Activity Implication |
|---|---|
| Furan moiety | Enhances antiproliferative activity |
| Isoxazole group | Contributes to antimicrobial properties |
| Thiazolidinone core | Central to cytotoxic effects |
Research indicates that modifications in the functional groups attached to the thiazolidinone framework significantly influence both anticancer and antimicrobial activities .
Case Studies
- Leukemia Cell Lines : A study involving various thiazolidinone derivatives demonstrated that compounds similar to the target compound induced apoptosis in human leukemia cell lines through ROS generation and cell cycle arrest .
- Melanoma Models : In models using B16F10 mouse melanoma cells, derivatives showed a reduction in tyrosinase levels, an enzyme crucial for melanin production, suggesting potential applications in skin cancer therapies .
特性
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-9-7-12(17-22-9)16-13(19)4-5-18-14(20)11(24-15(18)23)8-10-3-2-6-21-10/h2-3,6-8H,4-5H2,1H3,(H,16,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOTSHDSWJRAH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














